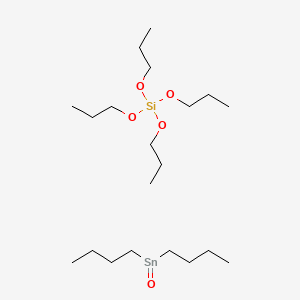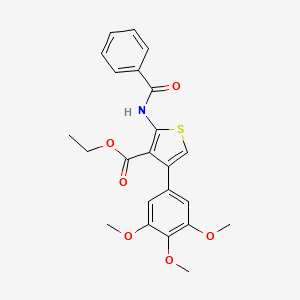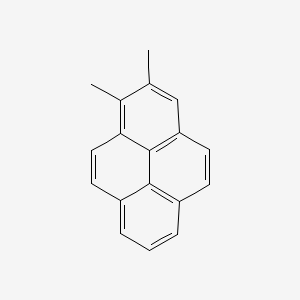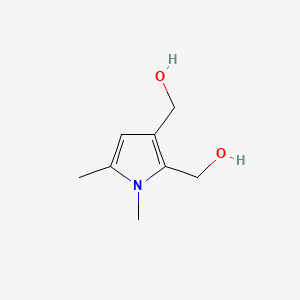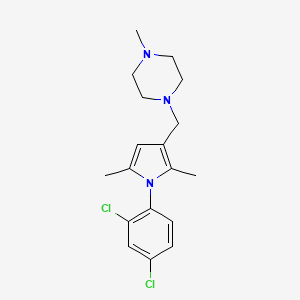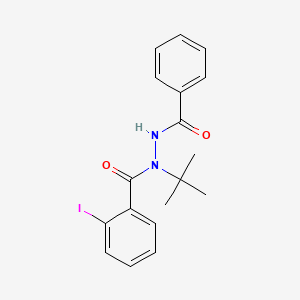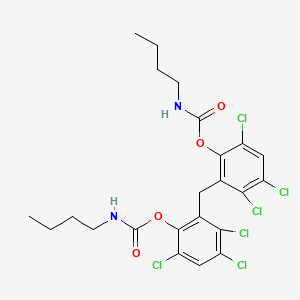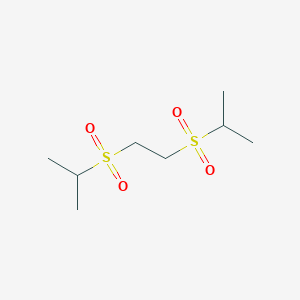
2-(2-Propan-2-ylsulfonylethylsulfonyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propan-2-ylsulfonylethylsulfonyl)propane is an organic compound with the molecular formula C8H18O4S2 It is characterized by the presence of two sulfonyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane typically involves the reaction of isopropyl sulfonyl chloride with a suitable propane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Propan-2-ylsulfonylethylsulfonyl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel, along with appropriate solvents.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(2-Propan-2-ylsulfonylethylsulfonyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylsulfonylethylsulfonyl)propane
- 2-(2-Ethylsulfonylethylsulfonyl)propane
- 2-(2-Butylsulfonylethylsulfonyl)propane
Comparison
Compared to these similar compounds, 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane is unique due to its specific structural arrangement and the presence of isopropyl groups
Properties
CAS No. |
5862-61-3 |
|---|---|
Molecular Formula |
C8H18O4S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-(2-propan-2-ylsulfonylethylsulfonyl)propane |
InChI |
InChI=1S/C8H18O4S2/c1-7(2)13(9,10)5-6-14(11,12)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
JZNHOSROSOESHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CCS(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




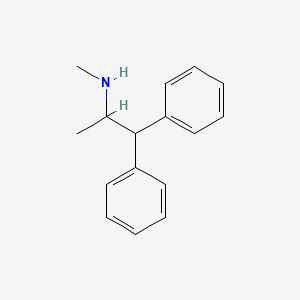

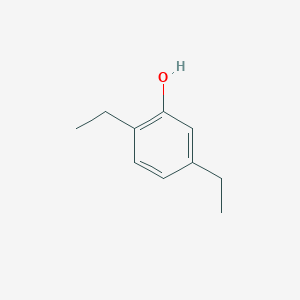
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
